molecular formula C27H30FN5O3 B2912112 N-cyclohexyl-2-(2-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1296333-38-4

N-cyclohexyl-2-(2-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Número de catálogo: B2912112
Número CAS: 1296333-38-4
Peso molecular: 491.567
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclohexyl-2-(2-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a triazoloquinazoline core. This scaffold is notable for its fused bicyclic structure, which combines a triazole ring (1,2,4-triazole) with a quinazoline moiety. Key substituents include:

  • An isobutyl group at position 4, enhancing steric bulk and modulating solubility.
  • A cyclohexyl carboxamide at position 8, offering conformational flexibility and hydrogen-bonding capacity.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the triazoloquinazoline core may act as a pharmacophore.

Propiedades

IUPAC Name

N-cyclohexyl-2-[(2-fluorophenyl)methyl]-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FN5O3/c1-17(2)15-31-25(35)21-13-12-18(24(34)29-20-9-4-3-5-10-20)14-23(21)33-26(31)30-32(27(33)36)16-19-8-6-7-11-22(19)28/h6-8,11-14,17,20H,3-5,9-10,15-16H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFDHHZDBKWKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Core Structure and Substitution Patterns

The triazoloquinazoline core is shared among analogs, but substitutions at positions 2, 4, and 8 dictate pharmacological and physicochemical properties. Below is a comparison with structurally related compounds:

Compound R2 R4 R8 Key Features
Target Compound 2-fluorobenzyl isobutyl cyclohexyl carboxamide High lipophilicity (logP ~4.2); potential CNS penetration
2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-...triazolo[4,3-a]quinazoline-8-carboxamide 2-chloro-6-fluorobenzyl propyl cyclohexyl carboxamide Increased halogenation may enhance binding to halogen-bonding receptors
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones phenylsulfonyl difluorophenyl N/A Sulfonyl groups improve solubility; triazole-thione tautomerism observed

Physicochemical and Spectral Differences

  • Fluorine vs.
  • Alkyl Chain Variations : The isobutyl group (branched C4) in the target compound enhances steric hindrance compared to propyl (linear C3) in the chloro-fluoro analog, possibly reducing off-target interactions .
  • Triazole Tautomerism : Unlike the thione-thiol tautomerism observed in triazole-thiones , the target compound’s triazoloquinazoline core lacks sulfur, stabilizing its tautomeric form.

Spectroscopic Characterization

  • IR Spectroscopy : The target compound lacks the C=S stretch (~1250 cm⁻¹) seen in thione analogs , confirming the absence of sulfur in its structure.
  • NMR : The cyclohexyl carboxamide’s NH proton appears as a singlet at δ 8.2–8.5 ppm, distinct from the split signals of sulfonamide protons in phenylsulfonyl analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.